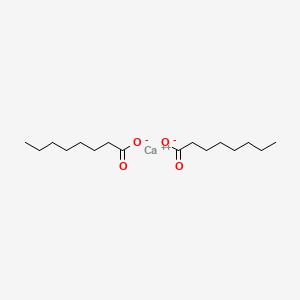
Calcium octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium octanoate, also known as calcium caprylate, is a calcium salt of octanoic acid. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is known for its excellent emulsifying, dispersing, solubilizing, and lubricating properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium octanoate can be synthesized through the reaction of sodium octanoate with calcium chloride . Another method involves mixing n-octanoic acid with calcium carbonate, adding water, and performing a reflux reaction. The reaction mixture is then filtered and dried to obtain a mixture of this compound and calcium carbonate. Dichloromethane is added to this mixture, shaken at room temperature, filtered, and evaporated to dryness to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes mentioned above, with adjustments for scale and efficiency. The use of calcium carbonate and n-octanoic acid is common due to the simplicity and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium octanoate primarily undergoes substitution reactions. It can react with strong acids to form octanoic acid and calcium salts. It is also involved in reactions with strong oxidizing agents, which can lead to the formation of various oxidation products .
Common Reagents and Conditions
Reagents: Strong acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate).
Major Products Formed
The major products formed from the reactions of this compound include octanoic acid, calcium salts, and various oxidation products depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Calcium octanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of calcium octanoate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to calcium receptors and influence calcium signaling pathways. Its emulsifying and dispersing properties are attributed to its ability to reduce surface tension and stabilize emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium stearate
- Calcium laurate
- Calcium palmitate
Comparison
Calcium octanoate is unique due to its shorter carbon chain length compared to other calcium salts of fatty acids like calcium stearate and calcium palmitate. This gives it distinct solubility and emulsifying properties, making it more suitable for specific applications in emulsions and dispersions .
Propriétés
Numéro CAS |
2191-10-8 |
|---|---|
Formule moléculaire |
C16H30CaO4 |
Poids moléculaire |
326.48 g/mol |
Nom IUPAC |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
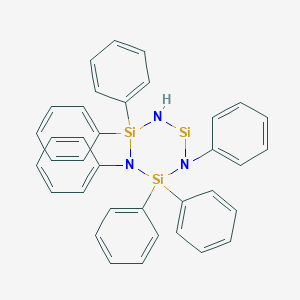
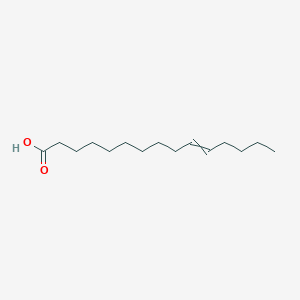
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)
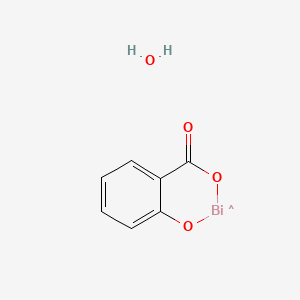
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13395694.png)
![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
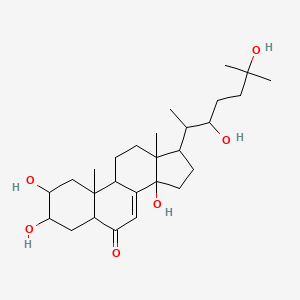
![2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13395734.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid](/img/structure/B13395735.png)

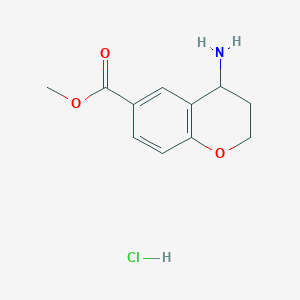
[(naphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13395760.png)
